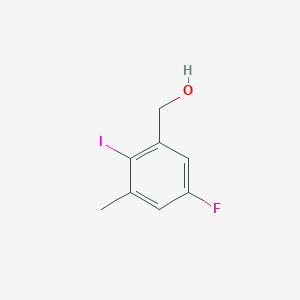

(5-Fluoro-2-iodo-3-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-iodo-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAURNLCWDNWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Fluoro 2 Iodo 3 Methylphenyl Methanol

Convergent and Divergent Synthetic Pathways

The synthesis of (5-Fluoro-2-iodo-3-methylphenyl)methanol can be approached through either convergent or divergent strategies. A convergent approach involves the synthesis of key fragments that are later combined to form the final product. In contrast, a divergent pathway begins with a common intermediate that is chemically modified through various reaction sequences to yield the target molecule. Both Grignard reagent methodologies and the reduction of carboxylic acid derivatives can be incorporated into these broader strategies to achieve the desired benzylic alcohol.

Grignard Reagent Approaches for Arylmethanol Formation

One of the most classic and reliable methods for forming arylmethanols involves the reaction of an aryl Grignard reagent with a formaldehyde (B43269) source. This approach builds the target molecule by forming the crucial carbon-carbon bond between the aromatic ring and the hydroxymethyl group. masterorganicchemistry.comlibretexts.org

The success of the Grignard approach hinges on the successful synthesis of a suitable aryl halide precursor, such as 5-fluoro-2-iodo-3-methylbromobenzene. The synthesis of this highly substituted benzene (B151609) ring is not trivial and requires a multi-step sequence. A plausible synthetic route could commence from a commercially available starting material like 5-fluoro-2-methylaniline.

A potential pathway could involve the following key transformations:

Iodination: Introduction of the iodine atom at the position ortho to the methyl group. This can be achieved using various iodinating agents.

Diazotization and Sandmeyer Reaction: The amino group of the resulting aniline (B41778) can be converted into a diazonium salt. Subsequent treatment with a copper(I) bromide solution would introduce the bromine atom, yielding the target precursor 5-fluoro-2-iodo-3-methylbromobenzene. google.com This classic reaction sequence is a cornerstone for introducing halides onto an aromatic ring starting from an aniline.

The regiochemistry of each step must be carefully controlled to ensure the correct substitution pattern on the aromatic ring.

Once the precursor aryl halide is obtained, the Grignard reagent is formed by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The ether solvent is crucial as it solvates and stabilizes the organomagnesium species. libretexts.org

The resulting Grignard reagent, (5-fluoro-2-iodo-3-methylphenyl)magnesium bromide, is a potent nucleophile. quora.com This nucleophilic carbon attacks the electrophilic carbonyl carbon of formaldehyde (or a formaldehyde equivalent like paraformaldehyde). youtube.comyoutube.com The reaction proceeds via nucleophilic addition to form an intermediate magnesium alkoxide. A subsequent acidic workup protonates the alkoxide to yield the final product, this compound. youtube.com

Reductive Methodologies for Aromatic Carboxylic Acid Derivatives to Benzylic Alcohols

An alternative and powerful strategy involves the reduction of a corresponding carboxylic acid or its derivative. This pathway is advantageous if the carboxylic acid precursor is more readily accessible than the aryl halide required for the Grignard route.

The key starting material for this approach is 5-fluoro-2-iodo-3-methylbenzoic acid. cymitquimica.com The synthesis of this precursor can be envisioned starting from a simpler, substituted benzoic acid. For instance, one could start with 5-fluoro-3-methylbenzoic acid and introduce the iodine atom at the C2 position through directed ortho-metalation followed by quenching with an iodine source. Alternatively, methods for the direct iodination of substituted benzoic acids have been developed and could be applicable. google.com

Once 5-fluoro-2-iodo-3-methylbenzoic acid is in hand, it can be directly reduced to the corresponding primary alcohol, this compound.

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent, as carboxylic acids are less reactive than aldehydes or ketones. libretexts.orglibretexts.org However, the choice of reagent must account for the other functional groups present on the aromatic ring, namely the fluoro and iodo substituents, to avoid unwanted side reactions.

Several reducing agents are suitable for this transformation, each with its own reactivity profile.

Interactive Data Table: Comparison of Reducing Agents for Carboxylic Acids

| Reducing Agent | Reactivity & Selectivity | Typical Conditions | Comments |

| Lithium Aluminum Hydride (LiAlH₄) | Very strong, unselective. Reduces carboxylic acids, esters, aldehydes, ketones, and amides. byjus.commasterorganicchemistry.com | Anhydrous ether or THF, followed by aqueous/acidic workup. youtube.com | Highly reactive and pyrophoric. The first step is an acid-base reaction with the carboxylic acid proton, requiring an excess of the reagent. youtube.com It does not typically reduce aryl halides. |

| Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂) | Strong, but more chemoselective than LiAlH₄. Rapidly reduces carboxylic acids. researchgate.netorganic-chemistry.org Tolerates many functional groups, including esters and aryl halides. acs.orgacsgcipr.org | Anhydrous THF or other ethers, typically at room temperature. acs.org | Borane is a Lewis acid that coordinates to the carbonyl oxygen, activating it for reduction. acsgcipr.org It is often preferred for its high chemoselectivity in complex molecules. nih.gov |

| Sodium Borohydride (B1222165) (NaBH₄) | Mild reducing agent. Generally ineffective for the reduction of carboxylic acids on its own. libretexts.orglibretexts.org | Methanol (B129727), Ethanol | Can be used in combination with additives like iodine or Lewis acids to generate more reactive species in situ that can reduce carboxylic acids. nih.gov |

For the reduction of 5-fluoro-2-iodo-3-methylbenzoic acid, borane-tetrahydrofuran (B86392) complex (BH₃·THF) would be a highly effective choice. acs.org It readily reduces the carboxylic acid to the alcohol while being inert towards the fluoro and iodo substituents on the aromatic ring. acsgcipr.orgnih.gov Lithium aluminum hydride (LiAlH₄) is also a viable option, as it is a powerful agent for this transformation and is not expected to reduce the aryl halides under standard conditions. byjus.commasterorganicchemistry.com

Electrochemical Synthesis Routes to Benzylic Alcohols

Electrosynthesis has emerged as a powerful and sustainable alternative to traditional chemical methods, often avoiding harsh reagents and offering high selectivity. The formation of benzylic alcohols through electrochemical means can be approached via either anodic oxidation of a suitable aromatic precursor or cathodic reduction of a carbonyl compound.

The direct conversion of a methyl group on an aromatic ring to a hydroxymethyl group can be achieved through anodic oxidation. This process typically involves the oxidation of a benzylic C-H bond. For a precursor like 1-fluoro-5-iodo-2,3-dimethylbenzene, the anodic oxidation would proceed by generating a benzylic carbocation intermediate, which is then trapped by a nucleophile present in the reaction medium.

In a common approach, the electrolysis is carried out in an alcohol solvent, such as methanol, which acts as the nucleophile. This initially forms a benzyl (B1604629) ether, which can then be hydrolyzed to the desired benzylic alcohol. Alternatively, the reaction can be performed in the presence of an acetate (B1210297) source to form a benzyl acetate, which is subsequently hydrolyzed.

Recent advancements have focused on direct C-H oxygenation. For instance, electrochemical methods using continuous flow reactors have been developed for the selective monooxygenation of benzylic C(sp³)–H bonds. researchgate.net In these systems, alkylarenes are reacted with trifluoroacetic acid in the presence of a base. The resulting trifluoroacetate (B77799) esters are resistant to further oxidation and can be easily hydrolyzed during aqueous workup to yield the corresponding benzylic alcohols in moderate to high yields. researchgate.net This catalyst- and chemical oxidant-free method demonstrates high site selectivity and scalability. researchgate.net

The general mechanism for anodic oxidation of a substituted toluene (B28343) involves the following steps:

Electron transfer from the aromatic ring to the anode.

Deprotonation at the benzylic position to form a benzyl radical.

A second electron transfer to form a benzylic cation.

Nucleophilic attack by a solvent molecule (e.g., water, alcohol, or acetic acid).

Hydrolysis of the intermediate ether or ester to the benzylic alcohol.

Table 1: Examples of Anodic Oxidation of Toluene Derivatives

| Starting Material | Oxidizing System | Product | Yield (%) |

|---|---|---|---|

| Toluene | Anodic oxidation in Acetic Acid/Sodium Acetate | Benzyl acetate | 70 |

| p-Xylene | Anodic oxidation in Methanol/Sodium Bromide | p-Methylbenzyl methyl ether | 85 |

This table presents representative yields for analogous transformations and not for the specific synthesis of this compound.

The cathodic reduction of aromatic aldehydes and ketones is a well-established and efficient method for the synthesis of benzylic alcohols. This approach is particularly advantageous as it often proceeds under mild conditions and with high chemoselectivity, avoiding the use of chemical reducing agents. For the synthesis of this compound, the precursor would be 5-Fluoro-2-iodo-3-methylbenzaldehyde.

The electrochemical reduction of the aldehyde functional group involves the transfer of electrons from the cathode to the carbonyl carbon. The resulting radical anion is then protonated by a proton source in the electrolyte, which can be water or an alcohol. A second electron transfer and protonation step completes the reduction to the primary alcohol.

This method is compatible with a wide range of functional groups, including halogens, which are often sensitive to chemical reductants. The reaction can be carried out in undivided or divided electrochemical cells, using various electrode materials such as platinum, lead, or carbon. A sustainable approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a sacrificial reductant in an undivided cell with platinum electrodes, allowing the reaction to proceed at room temperature in the air. organic-chemistry.org This process is metal-free and operationally simple, providing moderate to excellent yields of a variety of alcohols. organic-chemistry.org

Table 2: Conditions for Cathodic Reduction of Aromatic Aldehydes

| Substrate | Electrode Material | Electrolyte/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Lead | Aqueous Sulfuric Acid | Benzyl alcohol | 95 |

| 4-Chlorobenzaldehyde | Platinum | Acetonitrile (B52724)/TEABF4 | 4-Chlorobenzyl alcohol | 92 |

This table illustrates the general applicability of the method to substituted benzaldehydes.

Functional Group Interconversions for Benzylic Hydroxyl Formation

Standard organic transformations provide reliable pathways to benzylic alcohols through the interconversion of other functional groups. These methods are often high-yielding and well-understood, making them common strategies in multi-step syntheses.

The conversion of a benzylic halide, such as (5-fluoro-2-iodo-3-methylphenyl)methyl chloride, to the corresponding alcohol is a classic nucleophilic substitution reaction. The hydrolysis can be performed under various conditions, depending on the reactivity of the substrate. Benzylic halides are particularly susceptible to SN1-type reactions due to the stability of the intermediate benzylic carbocation, which is resonance-stabilized by the aromatic ring.

The reaction is typically carried out by heating the benzylic halide in an aqueous solution, often with a co-solvent like acetone (B3395972) or THF to improve solubility. The addition of a mild base, such as sodium carbonate or bicarbonate, can be used to neutralize the hydrohalic acid formed during the reaction, preventing potential side reactions. Alternatively, the reaction can proceed via an SN2 mechanism, particularly for primary benzylic halides, using a nucleophilic source of hydroxide, such as sodium or potassium hydroxide.

A two-step procedure for the hydrolysis of water-insoluble organic halides involves first heating the halide with dimethyl sulfoxide (B87167) (DMSO) to form an intermediate, which is then readily hydrolyzed with water, even at room temperature. google.com This method is particularly applicable to secondary and tertiary alkyl halides, as well as benzyl halides. google.com

The reduction of an aromatic aldehyde or ketone is one of the most common and reliable methods for preparing benzylic alcohols. The synthesis of this compound can be efficiently achieved by the reduction of 5-Fluoro-2-iodo-3-methylbenzaldehyde.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a mild and selective reagent that is widely used for the reduction of aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, although it is less selective and requires anhydrous conditions.

Catalytic hydrogenation is another effective method, where the aldehyde is reacted with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is often very clean and produces high yields of the desired alcohol.

Table 3: Common Reducing Agents for the Conversion of Benzaldehydes to Benzyl Alcohols

| Reducing Agent | Solvent | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature (anhydrous) |

| Hydrogen (H₂) with Pd/C | Ethanol, Ethyl acetate | Room temperature, atmospheric or elevated pressure |

Elucidation of Chemical Transformations and Reactivity Profiles of 5 Fluoro 2 Iodo 3 Methylphenyl Methanol

Oxidative Transformations of the Benzylic Alcohol Moiety

The benzylic alcohol group of (5-Fluoro-2-iodo-3-methylphenyl)methanol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions.

The conversion of this compound to 5-fluoro-2-iodo-3-methylbenzaldehyde represents a crucial transformation, providing a key building block for further synthetic manipulations. This selective oxidation can be accomplished using a variety of chromium (VI)-based reagents, which are known for their efficacy in oxidizing primary alcohols to aldehydes while minimizing overoxidation. asianpubs.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyrazinium dichromate (PzDC) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) are typically employed for this purpose. asianpubs.org The reaction proceeds under mild conditions, ensuring the integrity of the sensitive iodo and fluoro substituents on the aromatic ring.

| Oxidizing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂) | Room Temperature | 5-Fluoro-2-iodo-3-methylbenzaldehyde |

| Pyrazinium Dichromate (PzDC) | Dimethyl Sulfoxide (DMSO) | Room Temperature, 24h | 5-Fluoro-2-iodo-3-methylbenzaldehyde |

For the synthesis of 5-fluoro-2-iodo-3-methylbenzoic acid, more potent oxidizing conditions are required to convert the benzylic alcohol directly to a carboxylic acid. cymitquimica.com Stronger oxidants, such as potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution or chromic acid (generated in situ from CrO₃ and aqueous sulfuric acid, known as the Jones oxidation), are effective for this transformation. organic-chemistry.org The reaction typically requires heating to drive the oxidation past the aldehyde intermediate to completion. An alternative two-step process involves the initial isolation of the aldehyde, followed by its subsequent oxidation using milder reagents like silver oxide (Tollens' reagent) or sodium chlorite (B76162) (NaClO₂). A chromium trioxide-catalyzed oxidation with periodic acid (H₅IO₆) as the stoichiometric oxidant in wet acetonitrile (B52724) has also proven effective for converting primary alcohols to carboxylic acids in excellent yields. organic-chemistry.org

| Oxidizing Agent | Solvent/Medium | Typical Conditions | Product |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous NaOH | Heat | 5-Fluoro-2-iodo-3-methylbenzoic acid |

| Chromic Acid (Jones Reagent) | Acetone (B3395972) | 0°C to Room Temperature | 5-Fluoro-2-iodo-3-methylbenzoic acid |

| CrO₃ (cat.) / H₅IO₆ | Acetonitrile/Water | Room Temperature | 5-Fluoro-2-iodo-3-methylbenzoic acid |

The mechanism of benzylic alcohol oxidation is significantly influenced by the electronic nature of the substituents on the aromatic ring. orientjchem.org For oxidants like dichromate, the reaction is believed to proceed through the formation of a chromate (B82759) ester intermediate. asianpubs.orgorientjchem.org The subsequent rate-determining step involves the transfer of a hydride ion from the benzylic carbon to the chromium center. acs.org

Carbon-Carbon Bond Forming Reactions Involving the Aromatic Core

The aryl iodide functionality of this compound is a versatile handle for constructing new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions.

The carbon-iodine bond is the most reactive among aryl halides in palladium-catalyzed reactions due to its lower bond dissociation energy, making it an ideal site for cross-coupling. libretexts.org This allows for selective functionalization of the aromatic ring while preserving the benzylic alcohol.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboronic acid or its ester derivative in the presence of a palladium catalyst and a base. libretexts.org this compound can be coupled with various aryl or heteroaryl boronic acids to generate complex molecular architectures.

The catalytic cycle for the Suzuki coupling generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a palladium(II) intermediate. This is typically the rate-determining step, and the high reactivity of aryl iodides makes this step efficient. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) center, a process facilitated by the base which activates the organoboron species. libretexts.org

Reductive Elimination : The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

A variety of palladium catalysts, ligands, and bases can be employed, with the specific choice depending on the steric and electronic properties of the coupling partners. sigmaaldrich.com

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene (B28343), Dioxane, Dimethylformamide (DMF), Water mixtures |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids |

This reaction's tolerance for various functional groups, including the benzylic alcohol, makes it a highly valuable tool in synthetic organic chemistry. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Position

Exploration of Other Transition Metal-Catalyzed Coupling Methodologies (e.g., Sonogashira, Heck)

The presence of an aryl-iodide bond in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions beyond the Suzuki coupling. Methodologies such as the Sonogashira and Heck reactions provide powerful tools for C-C bond formation, enabling the introduction of alkynyl and vinyl moieties, respectively.

The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple terminal alkynes with aryl or vinyl halides. For this compound, this reaction would proceed at the C-I bond, leaving the benzylic alcohol intact. The reaction facilitates the synthesis of substituted alkynyl-aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.

The Heck reaction , also palladium-catalyzed, forms a C-C bond between an aryl or vinyl halide and an alkene. The reaction with this compound would yield a stilbene-like derivative, introducing a vinyl group at the 2-position of the aromatic ring. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

The table below illustrates the application of these methodologies to this compound.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Product Structure |

| Sonogashira | This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N) | 2-Alkynyl-5-fluoro-3-methylphenyl)methanol |

| Heck | This compound | Alkene (R'-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | (5-Fluoro-3-methyl-2-vinyl-phenyl)methanol derivative |

Benzylic C-O Bond Activation and Cross-Coupling with Organometallicsrsc.org

While the C(sp²)-I bond is a traditional site for cross-coupling, the benzylic C(sp³)-O bond of the hydroxymethyl group presents a more challenging yet highly valuable point for functionalization. Activation of this typically inert bond allows for the direct use of benzylic alcohols as electrophiles in coupling reactions, offering a more atom-economical alternative to the corresponding benzylic halides. acs.orgacs.org

Nickel-, Iron-, or Cobalt-Catalyzed Processes for sp3 C-O Bond Activation

First-row transition metals like nickel, iron, and cobalt have emerged as effective catalysts for activating strong C(sp³)–O bonds. acs.orgnih.gov These earth-abundant metals offer cost-effective and sustainable alternatives to precious metals. nih.govrsc.org The mechanism generally involves the oxidative addition of the benzylic C–O bond to a low-valent metal center. acs.org

Nickel Catalysis: Nickel complexes, particularly with phosphine (B1218219) ligands, have proven efficient in activating benzylic C–O bonds for cross-coupling reactions. nih.govacs.org For this compound, a Ni(0) catalyst could facilitate oxidative addition to the C-O bond, forming a benzyl-nickel(II) intermediate that can then undergo further reactions. nih.gov

Iron Catalysis: Iron catalysts provide an even more economical option for C-O bond activation. nih.govchemrxiv.org Iron-catalyzed reactions can promote the coupling of benzylic alcohols with various nucleophiles. nih.gov Mechanistic studies suggest pathways that may involve the in situ formation of inorganic Grignard reagents that facilitate the catalytic cycle. thieme-connect.com

Cobalt Catalysis: Cobalt catalysts are also capable of mediating C(sp³)–O bond functionalization. rsc.orgnih.gov Research has shown that cobalt complexes can catalyze reactions such as the carboxylation and borylation of benzylic C-H bonds, and their reactivity can be extended to C-O bond activation. acs.orgacs.org

These processes enable the transformation of the hydroxymethyl group into a variety of other functionalities, significantly expanding the synthetic utility of the parent alcohol.

Direct Arylation/Alkylation/Magnesiation with Grignard Reagentsrsc.org

A significant advancement in C-O bond activation is the direct cross-coupling of benzylic alcohols with Grignard reagents. acs.orgnih.gov This approach avoids the pre-activation of the alcohol to a halide or sulfonate ester.

Direct Cross-Coupling: Nickel complexes, such as NiCl₂(PCy₃)₂, have been identified as highly effective catalysts for the direct coupling of benzylic alcohols with both aryl and alkyl Grignard reagents. acs.orgacs.org This reaction provides a straightforward pathway to synthesize diarylmethanes and other alkylated aromatic structures from this compound. nih.govthieme-connect.com The reaction tolerates a range of functional groups, although care must be taken to avoid interference from the aryl iodide, potentially leading to competitive C-I bond coupling. acs.org

Direct Magnesiation: An unprecedented transformation is the conversion of benzylic alcohols directly into benzyl (B1604629) Grignard reagents. acs.org This can be achieved using iron, cobalt, or nickel catalysts in the presence of a simple alkyl Grignard reagent like n-hexylmagnesium chloride. acs.orgnih.gov The process involves a transition metal-catalyzed sp³ C–O bond activation followed by transmetalation. acs.orgacs.org Applying this to this compound would generate a novel, functionalized Grignard reagent, which could then be used in subsequent reactions with various electrophiles.

The table below summarizes these transformations.

| Transformation | Catalyst (Typical) | Reagent | Product Type |

| Direct Arylation/Alkylation | NiCl₂(PCy₃)₂ | Aryl/Alkyl-MgX | Diaryl/Alkyl-aryl methane (B114726) derivative |

| Direct Magnesiation | FeCl₂, CoCl₂, or NiCl₂ | n-HexylMgCl | Benzyl Grignard Reagent |

Radical Reactions and Associated Mechanistic Investigationsacs.org

Beyond ionic, organometallic pathways, benzylic alcohols are also susceptible to transformations involving radical intermediates. These reactions open up unique avenues for C-C bond formation and functionalization, often under conditions distinct from traditional catalysis.

Condensation Reactions of Benzylic Alcohols with Carbon Nucleophiles

Recent research has uncovered a novel radical condensation reaction where benzylic alcohols couple with carbon nucleophiles, such as acetamides, to form new C-C bonds. rsc.orgrsc.org This transformation can be initiated by a simple base like potassium tert-butoxide, which is proposed to serve a dual role as both a base and a radical initiator. rsc.orgdtu.dkresearchgate.net

The proposed mechanism involves the formation of a radical anion of the benzylic alcohol as the key intermediate. rsc.orgrsc.org For this compound, this radical anion would then couple with the enolate of the carbon nucleophile (e.g., an acetamide). Subsequent elimination and reduction steps afford the final product. dtu.dk This methodology provides a transition-metal-free approach to building carbon chains at the benzylic position, with water as the only byproduct. rsc.org

Electron Transfer Processes in Benzylic Systems

The generation of radical species from benzylic alcohols is fundamentally linked to electron transfer processes. researchgate.net The radiolysis of benzyl alcohol has been shown to produce benzyl radicals, likely through the direct reaction of electrons with the alcohol molecule. cdnsciencepub.com

In chemical systems, the mechanism of oxidation can shift between a one-step hydrogen atom transfer (HAT) and a stepwise process involving single electron transfer (SET) followed by proton transfer. acs.org The operative pathway is influenced by the one-electron oxidation potential of the benzylic alcohol. acs.org For this compound, the electronic properties of the substituents on the aromatic ring will modulate this potential. The electron-withdrawing nature of the fluoro and iodo groups would increase the oxidation potential, potentially favoring a HAT mechanism. Conversely, the electron-donating methyl group would decrease it. The interplay of these effects determines the susceptibility of the molecule to SET processes, which, when they occur, lead to the formation of a benzyl radical cation intermediate that can be trapped by nucleophiles or undergo further reactions. acs.org The selective synthesis of benzylic alcohols from C-H bonds has also been rationalized via a proton-coupled electron transfer (PCET) mechanism. acs.orgorganic-chemistry.org

Halogen-Specific Reactions of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in this compound is the most reactive site for a variety of transformations unique to aryl iodides. Its relatively low bond dissociation energy and the ability of iodine to exist in higher oxidation states make it a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, as well as for the generation of highly reactive intermediates.

Formation of Hypervalent Iodine Species and Their Subsequent Reactivity

Aryl iodides can be oxidized to form organo-λ3-iodanes (iodine(III)) and organo-λ5-iodanes (iodine(V)), collectively known as hypervalent iodine compounds. wikipedia.orgprinceton.edu These species are valuable in organic synthesis due to their low toxicity, high reactivity, and mild reaction conditions. organic-chemistry.org The iodine atom in λ3-iodanes possesses a distorted trigonal bipyramidal geometry, which is responsible for their high electrophilic reactivity. nih.gov

The aryl iodide moiety of this compound can be oxidized using common oxidants like sodium perborate, m-chloroperoxybenzoic acid (m-CPBA), or Oxone to yield various hypervalent iodine(III) reagents. organic-chemistry.orgorganic-chemistry.org For instance, oxidation in the presence of acetic acid can produce the corresponding (diacetoxyiodo)arene.

Table 1: Examples of Hypervalent Iodine(III) Reagents from Aryl Iodides

| Oxidizing Agent(s) | Co-reagent/Solvent | Hypervalent Iodine(III) Product |

| m-CPBA | Acetic Acid | Ar-I(OAc)₂ |

| Sodium Perborate | Acetic Acid | Ar-I(OAc)₂ |

| Oxone | Trifluoroacetic Acid | Ar-I(OCOCF₃)₂ |

| Sodium hypochlorite | Acetic Acid | Ar-I(OAc)₂ |

Where Ar = 5-Fluoro-3-methyl-2-(hydroxymethyl)phenyl

These generated hypervalent iodine species are powerful oxidizing agents and can participate in a wide array of chemical transformations. organic-chemistry.org They can mediate the oxidation of alcohols and sulfides or be used in reactions to form carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov For example, a synthetically generated λ3-iodane from the parent compound could be used to facilitate oxidative functionalizations of other substrates. The reactivity is governed by a sequence of ligand exchange followed by reductive elimination. rsc.org Furthermore, these intermediates can be converted into iodonium (B1229267) salts, which are excellent arylating reagents. nih.govacs.org

Directed Ortho Metalation Strategies and Their Synthetic Utility

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. chem-station.com The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryl-lithium intermediate. organic-chemistry.orgnih.gov This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

In this compound, the hydroxymethyl group (or more effectively, its protected form like an O-carbamate) can act as a DMG. nih.govacs.org However, a significant challenge in applying DoM to aryl iodides is the competing halogen-metal exchange reaction, which is often faster than deprotonation. uwindsor.ca

Scheme 1: Competing Pathways for this compound

(Image depicting the two competing reaction pathways: Directed ortho Metalation at C6 vs. Halogen-Metal Exchange at C2)

To favor the DoM pathway, specific strategies might be employed, such as the use of bulky lithium amide bases instead of alkyllithiums or performing the reaction at very low temperatures. If successful, the ortho-lithiated species could be quenched with an electrophile (E+) to yield a 1,2,3,5-tetrasubstituted benzene (B151609) derivative, a structure that can be challenging to synthesize through classical electrophilic aromatic substitution methods. libretexts.orgfiveable.meTable 2: Potential Electrophiles and Products in DoM

| Electrophile | Reagent Example | Introduced Substituent |

| Carbonyl compound | Acetone | -C(OH)(CH₃)₂ |

| Alkyl halide | Methyl iodide | -CH₃ |

| Silyl (B83357) halide | Trimethylsilyl (B98337) chloride | -Si(CH₃)₃ |

| Disulfide | Dimethyl disulfide | -SCH₃ |

| Carbon dioxide | CO₂ (gas) | -COOH |

Derivatization and Protection Strategies for the Hydroxyl Functional Group

The benzylic hydroxyl group in this compound is a key functional handle. It can be readily derivatized to either protect it during subsequent transformations or to convert it into a different functional group, enhancing the synthetic utility of the molecule. organic-chemistry.orgorganic-chemistry.org

Acylation and Silylation for Strategic Synthetic Manipulation

Protection of the hydroxyl group is often necessary to prevent it from interfering with reactions at other sites, such as organometallic reactions involving the C-I bond or DoM. Acylation and silylation are two of the most common methods for protecting benzylic alcohols. researchgate.netacs.orgAcylation: The hydroxyl group can be converted to an ester using an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine). The resulting ester is generally stable to a wide range of reaction conditions but can be easily cleaved by hydrolysis under basic or acidic conditions.

Silylation: The formation of silyl ethers is another robust protection strategy. researchgate.netCommon silylating agents include trimethylsilyl chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl), typically used with a base like imidazole. Silyl ethers exhibit a wide range of stabilities depending on the steric bulk of the silicon substituents, allowing for selective deprotection if other protected groups are present in the molecule. researchgate.netTable 3: Common Protecting Groups for Benzylic Alcohols

| Protection Strategy | Reagents | Protecting Group |

| Acylation | Acetyl chloride, Pyridine | Acetate (B1210297) (-OAc) |

| Acylation | Benzoyl chloride, Et₃N | Benzoate (-OBz) |

| Silylation | TMSCl, Imidazole | Trimethylsilyl ether (-OTMS) |

| Silylation | TBDMSCl, Imidazole | tert-Butyldimethylsilyl ether (-OTBDMS) |

Formation of Ethers and Esters for Subsequent Chemical Transformations

Beyond simple protection, converting the hydroxyl group into an ether or ester can be a strategic step for further functionalization.

Ether Formation: The hydroxyl group can be converted into an ether, such as a methyl or benzyl ether, via reactions like the Williamson ether synthesis. organic-chemistry.orgThis involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide. The formation of an ether can alter the molecule's solubility and electronic properties.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance Spectroscopy for Elucidating Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with their interactions, a complete picture of the atomic arrangement within (5-Fluoro-2-iodo-3-methylphenyl)methanol can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts are influenced by the electronic effects (induction and resonance) of the fluoro, iodo, methyl, and hydroxymethyl substituents on the aromatic ring.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the hydroxyl proton, and the methyl protons. The aromatic region would display two signals corresponding to H-4 and H-6. Due to the substitution pattern, these protons would appear as doublets, with their coupling primarily influenced by the fluorine atom. The benzylic protons (CH₂OH) would likely appear as a singlet, which could exchange with D₂O, while the methyl group (CH₃) would also present as a singlet in the upfield region.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would reveal eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, with the carbon bearing the iodine (C-2) being significantly shielded and the carbons attached to fluorine (C-5) and the hydroxymethyl group (C-1) showing characteristic downfield shifts. The benzylic carbon and the methyl carbon would appear at the higher field end of the spectrum.

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|---|---|---|

| 1 | C | - | - | 142.5 | ~3 |

| 2 | C | - | - | 95.0 | ~25 |

| 3 | C | - | - | 141.0 | ~4 |

| 4 | CH | 7.35 | d | 129.5 | ~9 |

| 5 | C | - | - | 162.0 | ~245 |

| 6 | CH | 7.10 | d | 115.0 | ~22 |

| -CH₂OH | CH₂ | 4.75 | s | 63.0 | ~2 |

| -CH₃ | CH₃ | 2.30 | s | 21.5 | ~4 |

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. wikipedia.org

Fluorine (¹⁹F) NMR: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. wikipedia.orgbiophysics.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift, predicted to be around -110 to -120 ppm (relative to CFCl₃), is characteristic of a fluorine atom attached to an aromatic ring with both electron-donating (methyl) and electron-withdrawing (iodo) groups. alfa-chemistry.comucsb.edu Furthermore, this signal would exhibit coupling to the adjacent aromatic protons (H-4 and H-6), providing valuable through-bond connectivity information. huji.ac.il

Iodine (¹²⁷I) NMR: While ¹²⁷I is an NMR-active nucleus, it is a quadrupolar nucleus, which typically results in very broad signals, making it difficult to observe under standard solution-state NMR conditions. Therefore, it is not a routine technique for the structural elucidation of organic molecules like this one.

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be expected between the aromatic protons H-4 and H-6, confirming their spatial proximity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of H-4, H-6, the CH₂ group, and the CH₃ group to their corresponding carbon signals in the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com It is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would include:

The benzylic protons (CH₂) to aromatic carbons C-1, C-2, and C-6.

The methyl protons (CH₃) to aromatic carbons C-2, C-3, and C-4.

The aromatic proton H-4 to carbons C-2, C-3, C-5, and C-6.

| Experiment | Correlating Nuclei | Expected Cross-Peaks |

|---|---|---|

| COSY | ¹H - ¹H | H-4 / H-6 |

| HSQC | ¹H - ¹³C (¹JCH) | H-4 / C-4 |

| H-6 / C-6 | ||

| -CH₂OH / C of -CH₂OH | ||

| -CH₃ / C of -CH₃ | ||

| HMBC | ¹H - ¹³C (2,3JCH) | -CH₂OH protons to C-1, C-2, C-6 |

| -CH₃ protons to C-2, C-3, C-4 | ||

| H-4 proton to C-2, C-5, C-6 |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₈FIO), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁶O). This precise mass measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. youtube.com This technique provides detailed structural information by revealing the molecule's fragmentation pathways.

For this compound, the molecular ion [M]⁺ would be selected in the first stage. In the second stage, collision-induced dissociation (CID) would lead to characteristic fragmentation patterns. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (•OH) or water (H₂O). youtube.comlibretexts.orgstackexchange.com For this specific molecule, other likely fragmentations would involve the loss of the iodine atom or the entire hydroxymethyl group.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 281.97 | 264.96 | •OH (17 Da) | [C₈H₇FI]⁺ |

| 281.97 | 263.95 | H₂O (18 Da) | [C₈H₆FI]⁺• |

| 281.97 | 154.98 | •I (127 Da) | [C₈H₈FO]⁺ |

| 281.97 | 250.94 | •CH₂OH (31 Da) | [C₇H₅FI]⁺ |

Application of Derivatization for Enhanced Mass Spectrometric Analysis

The analysis of polar molecules such as this compound by mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), can be challenging due to their limited volatility and potential for thermal degradation in the injector or column. To overcome these limitations, chemical derivatization is a widely employed strategy. spectroscopyonline.comresearchgate.net This process involves chemically modifying the analyte to produce a new compound with more favorable analytical properties, such as increased volatility, improved thermal stability, and enhanced ionization efficiency. spectroscopyonline.comcopernicus.org For alcohols, the primary target for derivatization is the active hydrogen of the hydroxyl group. researchgate.net

Common derivatization techniques applicable to this compound include silylation and acylation. Silylation involves replacing the hydroxyl proton with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Acylation introduces an acyl group, often using fluorinated reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which can enhance detectability in electron capture negative ionization (ECNI) mode. nih.govnih.gov

The benefits of derivatization are multifaceted. It converts the polar hydroxyl group into a less polar ether or ester, reducing intermolecular hydrogen bonding and thereby increasing volatility for GC analysis. researchgate.net The resulting derivative has a higher molecular weight, which can shift the molecular ion to a region of the mass spectrum with less background interference. nih.govnih.gov Furthermore, the derivatives often produce more characteristic and structurally informative fragmentation patterns upon ionization, aiding in unequivocal identification. For instance, the derivatization of benzyl alcohol with perfluorooctanoyl chloride results in a high-mass derivative (m/z 504) with a distinct molecular ion, facilitating positive identification. nih.gov Similarly, using 4-carbethoxyhexafluorobutyryl chloride yields a derivative with a molecular ion at m/z 358 and characteristic ions that confirm the original structure. nih.govsigmaaldrich.com

The selection of a derivatizing agent can be tailored to the specific analytical goal, whether it is improving chromatographic behavior, increasing sensitivity, or directing fragmentation pathways for structural confirmation.

Table 1: Common Derivatization Reagents for Alcohols and Their Effects This interactive table summarizes potential derivatization strategies for this compound.

| Derivatization Type | Reagent | Functional Group Targeted | Key Advantages for MS Analysis |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Increases volatility and thermal stability; produces characteristic M-15 (loss of CH₃) fragment. |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Hydroxyl (-OH) | Increases volatility; introduces fluorine atoms for enhanced sensitivity in ECNI mode. |

| Acylation | Pentafluorobenzoyl Chloride | Hydroxyl (-OH) | Creates a derivative with a large mass shift and high electron affinity, suitable for ECNI-MS. |

| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Hydroxyl (-OH) | Improves chromatographic properties and introduces a strongly electron-capturing group for high sensitivity. researchgate.net |

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information about the functional groups and molecular structure of this compound. IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in polarizability. Together, they offer a comprehensive profile of the molecule's vibrational modes. mdpi.comcdnsciencepub.com

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups: the hydroxyl group, the hydroxymethyl group's C-H bonds, and the substituted aromatic ring.

Hydroxyl (-OH) Group Vibrations: The O-H stretching vibration is particularly diagnostic. In dilute solutions with non-polar solvents, a sharp, "free" O-H stretching band is expected in the range of 3620-3670 cm⁻¹. msu.edu In a pure sample (liquid or solid) or concentrated solution, intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency, typically appearing as a strong, broad absorption centered around 3200-3400 cm⁻¹. askthenerd.com The C-O stretching vibration of this primary alcohol is expected to produce a strong band in the 1000-1075 cm⁻¹ region.

C-H Group Vibrations: The spectrum will feature contributions from both aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). askthenerd.com The aliphatic C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂OH) groups are expected just below 3000 cm⁻¹, in the 2850-2970 cm⁻¹ range. askthenerd.com C-H bending vibrations (scissoring, rocking, wagging, and twisting) for the methylene and methyl groups will appear in the 1340-1470 cm⁻¹ region.

Aromatic Ring Vibrations: The benzene (B151609) ring itself gives rise to several characteristic vibrations. The C=C stretching vibrations within the aromatic ring typically produce a set of two to four bands in the 1450-1620 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which appear in the 675-900 cm⁻¹ range and are often diagnostic of the number of adjacent hydrogen atoms on the ring. The presence of heavy substituents like iodine can shift certain ring modes to lower frequencies. osti.gov The C-F and C-I stretching vibrations will also be present, typically at lower wavenumbers.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This interactive table lists the expected IR and Raman active vibrational modes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3400 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong | Medium to Strong |

| Aliphatic C-H Bend | 1340 - 1470 | Medium | Medium |

| C-O Stretch | 1000 - 1075 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong | Weak |

| C-F Stretch | 1000 - 1400 | Strong | Weak |

| C-I Stretch | 500 - 600 | Medium | Strong |

The flexibility of the hydroxymethyl group (-CH₂OH) allows for different rotational conformations (rotamers) in this compound. Vibrational spectroscopy, particularly high-resolution IR spectroscopy in the gas phase or in dilute solutions, is a powerful tool for studying these conformational equilibria. cdnsciencepub.comcore.ac.uk Different conformers can exhibit distinct vibrational frequencies, especially for modes involving the flexible part of the molecule. researchgate.net

For this specific molecule, the O-H stretching region is of primary interest for conformational analysis. The orientation of the hydroxyl group relative to the adjacent substituents on the ring can lead to the formation of weak intramolecular hydrogen bonds. An O-H···F or O-H···I interaction would result in a conformationally dependent shift of the O-H stretching frequency to a lower wavenumber compared to the "free" hydroxyl group. researchgate.netresearchgate.net Studies on ortho-halogenated benzyl alcohols have shown that they can exist in multiple low-energy conformations, with only some allowing for an O-H···X (halogen) contact, each possessing a unique spectroscopic signature. researchgate.netresearchgate.net By analyzing the number of bands in the O-H stretching region and their relative intensities, often with the aid of computational chemistry, the preferred conformation(s) and the energetic differences between them can be determined. cdnsciencepub.com

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower-energy ground states to higher-energy excited states. pharmatutor.org For aromatic compounds like this compound, the most significant electronic transitions are the π → π* transitions associated with the conjugated π-electron system of the benzene ring. libretexts.orgyoutube.com

The benzene ring is the primary chromophore (light-absorbing group) in the molecule. The substituents on the ring—fluoro (-F), iodo (-I), methyl (-CH₃), and hydroxymethyl (-CH₂OH)—act as auxochromes, which are groups that modify the absorption characteristics (wavelength and intensity) of the chromophore. youtube.com These groups, through electronic effects such as resonance and induction, alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

π → π Transitions:* Substituted benzenes typically exhibit two primary absorption bands originating from π → π* transitions. The E₂-band (around 200 nm) and the B-band (around 255 nm) for unsubstituted benzene. The B-band is symmetry-forbidden and thus has a low intensity, but substitution on the ring causes this band to gain intensity and shift in wavelength.

Substituent Effects:

Hydroxymethyl and Methyl Groups: These alkyl groups are weakly activating and typically cause a small red shift (bathochromic shift) to longer wavelengths.

Halogens (Fluoro and Iodo): Halogens exhibit a dual effect. Their inductive effect is electron-withdrawing, while their resonance effect is electron-donating due to lone pairs. For fluorine, the inductive effect often dominates. For iodine, the polarizability and potential for orbital overlap are greater, leading to more significant shifts. Generally, halogen substitution leads to a bathochromic shift of the primary absorption bands. latech.edu The magnitude of this shift increases with the atomic weight of the halogen (I > Br > Cl > F).

The cumulative effect of all four substituents on the benzene ring in this compound will determine the final position (λmax) and molar absorptivity (ε) of the absorption bands. The electronic spectrum is expected to show a primary absorption band shifted to a wavelength longer than that of benzene, likely in the 260-280 nm range, due to the combined auxochromic effects.

Table 3: Expected Effects of Substituents on the π → π* Transitions of the Benzene Ring This interactive table outlines the influence of each substituent on the UV-Vis absorption spectrum.

| Substituent | Type | Electronic Effect | Expected Shift in λmax | Effect on Molar Absorptivity (ε) |

|---|---|---|---|---|

| -CH₂OH | Auxochrome | Weakly Activating (Inductive) | Small Bathochromic (Red) Shift | Increase |

| -CH₃ | Auxochrome | Weakly Activating (Inductive/Hyperconjugation) | Small Bathochromic (Red) Shift | Increase |

| -F | Auxochrome | Deactivating (Inductive) > Activating (Resonance) | Small Bathochromic (Red) Shift | Increase |

| -I | Auxochrome | Activating (Resonance) > Deactivating (Inductive) | Moderate Bathochromic (Red) Shift | Significant Increase |

Applications in Advanced Organic Synthesis and Materials Chemistry

As a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of iodo, fluoro, and hydroxymethyl groups on the phenyl ring of (5-Fluoro-2-iodo-3-methylphenyl)methanol makes it a highly adaptable intermediate for the construction of intricate molecular frameworks.

Precursor for the Development of Advanced Aromatic Building Blocks

The carbon-iodine bond is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The iodo-substituent in this compound can be readily exploited in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl moieties. The hydroxymethyl group can be protected during these transformations and later oxidized to an aldehyde or carboxylic acid, or used as a handle for further functionalization. The fluorine and methyl groups, in turn, influence the reactivity and solubility of the resulting building blocks.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Cross-Coupling Reaction | Reagent/Catalyst System (Illustrative) | Potential Product Class |

| Suzuki Coupling | Arylboronic acid / Pd(PPh₃)₄, base | Biaryls, Heterobiaryls |

| Sonogashira Coupling | Terminal alkyne / PdCl₂(PPh₃)₂, CuI, base | Arylalkynes |

| Heck Coupling | Alkene / Pd(OAc)₂, PPh₃, base | Stilbenes, Cinnamic acid derivatives |

| Buchwald-Hartwig Amination | Amine / Pd₂(dba)₃, ligand, base | Arylamines |

| Stille Coupling | Organostannane / Pd(PPh₃)₄ | Substituted Aromatics |

While extensive research specifically documenting the use of this compound as a precursor for a wide range of advanced aromatic building blocks is not prevalent in publicly accessible literature, its structural motifs suggest high potential for such applications.

Strategic Incorporation into Natural Product Synthesis

The synthesis of natural products often requires the use of highly functionalized and stereochemically defined building blocks. Halogenated aromatics can serve as key intermediates in the construction of complex natural product skeletons. The iodo-substituent of this compound can be utilized for key fragment couplings or for the introduction of functionalities present in the target natural product. The fluoro-substituent can be a desirable feature in medicinal chemistry-focused total synthesis, as it can enhance the biological activity and pharmacokinetic properties of the final molecule.

Despite the logical synthetic utility, a comprehensive search of the scientific literature did not reveal specific examples of the strategic incorporation of this compound into the total synthesis of natural products. Its potential, however, remains significant for the synthesis of novel, fluorinated analogs of known natural products.

Development of Novel Reagents and Ligands Based on the Compound Scaffold

The inherent functionalities of this compound provide a foundation for the development of specialized reagents and ligands for catalysis.

Chiral Catalyst Design Utilizing Hypervalent Iodine Derivatives

Hypervalent iodine compounds have gained prominence as mild and environmentally benign oxidizing agents and catalysts in a plethora of organic transformations. The iodo-group of this compound can be oxidized to a hypervalent iodine(III) or iodine(V) species. By tethering a chiral auxiliary to the phenyl ring, often through the hydroxymethyl group, it is possible to design chiral hypervalent iodine catalysts for asymmetric synthesis. The fluorine and methyl groups can serve to fine-tune the steric and electronic properties of the catalyst, potentially influencing the enantioselectivity of the catalyzed reaction.

Table 2: Illustrative Chiral Hypervalent Iodine(III) Catalysts and Their Potential Applications

| Chiral Catalyst Scaffold | Potential Asymmetric Transformation |

| Chiral Lactone-Fused Iodoxole | Dearomatization of Phenols |

| Chiral Spirobiindane-Based Iodoarene | Asymmetric α-Functionalization of Carbonyls |

| Amino Acid-Derived Iodoarene | Enantioselective Oxidative C-H Amination |

Specific research detailing the synthesis and application of chiral hypervalent iodine catalysts derived directly from this compound is not widely reported. However, the principles of chiral iodoarene catalyst design strongly suggest the suitability of this scaffold for such endeavors.

Probes for Mechanistic Studies in Catalysis

The distinct electronic and spectroscopic properties of the fluorine atom make it a valuable probe for mechanistic studies. By incorporating the this compound scaffold into a ligand or substrate, the fluorine atom can serve as a ¹⁹F NMR reporter. This allows for the non-invasive monitoring of catalytic cycles, the characterization of reaction intermediates, and the elucidation of reaction mechanisms. The iodo-group provides a reactive handle to attach the probe to the molecule of interest.

Currently, there is a lack of published studies that explicitly utilize this compound-derived probes for mechanistic investigations in catalysis.

Potential in Materials Science and Polymer Chemistry

The unique combination of substituents on the this compound ring system suggests potential applications in the development of advanced materials. The presence of a fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity to polymers. The iodo-substituent can be a site for polymerization or for post-polymerization modification. The hydroxymethyl group can also participate in polymerization reactions, for example, in the formation of polyesters or polyurethanes.

Table 3: Potential Polymer Architectures Incorporating the this compound Moiety

| Polymerization Method | Monomer Functionality | Potential Polymer Properties |

| Cross-Coupling Polymerization | Di-functionalized monomer (e.g., di-boronic ester) | Conjugated polymers with tailored optoelectronic properties |

| Polycondensation | Diol or dicarboxylic acid derivative | High-performance polyesters or polyamides |

| Ring-Opening Metathesis Polymerization | Norbornene derivative | Functional polymers with tunable properties |

Detailed research on the synthesis and characterization of polymers and materials derived from this compound is not currently available in the public domain. However, the fundamental principles of polymer chemistry suggest that this compound could serve as a valuable monomer for the creation of novel fluorinated polymers with specialized properties.

Lack of Publicly Available Research Data for this compound in Specified Applications

A comprehensive search of scientific literature and patent databases has revealed a significant lack of specific research findings for the chemical compound this compound in the areas of functional polymers, monomers, and optoelectronic materials.

Despite a thorough investigation into the applications of this compound in advanced organic synthesis and materials chemistry, no detailed studies, data, or research articles were identified that specifically describe its incorporation into functional polymers or its use in the design of optoelectronic materials through structural modifications.

The compound this compound is listed in the catalogs of several chemical suppliers, indicating its availability as a potential building block for chemical synthesis. Its structure, featuring fluoro, iodo, methyl, and hydroxymethyl functional groups on a phenyl ring, suggests theoretical potential for a variety of chemical transformations. The presence of an iodo group often allows for cross-coupling reactions, a common method for polymer synthesis, while the hydroxymethyl group can be used for esterification to form monomers. The fluorine atom can impart specific electronic properties.

However, the execution of such syntheses and the characterization of any resulting materials using this compound are not documented in the accessible scientific domain. Consequently, it is not possible to provide a detailed and evidence-based article on its specific applications in the requested fields of polymer and materials chemistry as per the outlined structure.

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Greener Synthetic Routes for Substituted Phenylmethanols

The synthesis of complex molecules like (5-Fluoro-2-iodo-3-methylphenyl)methanol traditionally relies on multi-step processes that can generate significant waste and utilize hazardous materials. A major thrust of future research will be the development of more environmentally benign and efficient synthetic pathways. acs.org This aligns with the broader adoption of green chemistry principles, which emphasize waste minimization, energy efficiency, and the use of renewable resources. acs.orgsolubilityofthings.com

Future efforts are expected to focus on several key areas:

Catalysis: The exploration of novel catalysts is central to greener synthesis. This includes the use of earth-abundant metals like iron and copper to replace precious transition metals such as palladium. acs.orgmdpi.com Iron(II/III) chloride, for example, has been successfully used as a catalyst for the etherification of benzyl (B1604629) alcohols in propylene (B89431) carbonate, a green and recyclable solvent. acs.org For the synthesis of substituted alcohols, transition-metal-free conditions, such as base-mediated radical coupling, represent a promising and cost-effective alternative. researchgate.netnih.govnih.gov

Alternative Solvents and Reagents: Research is moving away from conventional chlorinated solvents toward greener alternatives like ionic liquids and supercritical fluids. solubilityofthings.comnih.gov Ionic liquids have been shown to act as dual-functional catalysts and solvents in reactions involving benzyl alcohols, enhancing efficiency and simplifying product separation. nih.govresearchgate.net Furthermore, replacing hazardous reagents with benign alternatives, such as using molecular oxygen as a green oxidant in photocatalytic reactions, is a key trend. organic-chemistry.org

Energy Efficiency: The use of alternative energy sources like microwave irradiation and visible-light photoredox catalysis can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.orgresearchgate.net Visible light-induced photocatalysis, for instance, enables the hydroxylation of carboxylic acids under extremely mild conditions. organic-chemistry.org

| Strategy | Description | Potential Advantage | Reference Example |

|---|---|---|---|

| Transition-Metal-Free Radical Coupling | Utilizes a base (e.g., t-BuONa) to initiate radical coupling of aromatic alcohols, avoiding metal catalysts. | Lower cost, reduced metal contamination, simpler purification. | Synthesis of 1,3-diphenylpropan-1-ols. nih.gov |

| Iron Catalysis | Employs inexpensive and low-toxicity iron salts (e.g., FeCl₃) to catalyze reactions like etherification. | High sustainability, low environmental impact. | Homo- and cross-etherification of benzyl alcohols. acs.org |

| Photoredox Catalysis | Uses visible light to drive chemical transformations, often under mild conditions. | High energy efficiency, enables novel reaction pathways. | Decarboxylative hydroxylation using O₂ as a green oxidant. organic-chemistry.org |

| Ionic Liquid Catalysis | Uses ionic liquids as both solvent and catalyst, facilitating reaction and recovery. | High efficiency, catalyst recyclability, reduced use of volatile organic compounds. | Synthesis of benzyl phenyl sulfide (B99878) from benzyl alcohol. nih.govresearchgate.net |

Exploration of Novel Reactivity Modes for the Halogen and Hydroxyl Functional Groups

The this compound scaffold contains three key functional groups—a hydroxyl group, a highly reactive C–I bond, and a traditionally inert C–F bond—offering a rich playground for exploring selective chemical transformations.

Hydroxyl Group Reactivity: Beyond standard esterification and etherification, the benzylic alcohol moiety can participate in more advanced reactions. Nickel-catalyzed cross-electrophile coupling, for instance, allows for the direct arylation of benzyl alcohols by cleaving the C–O bond, providing a robust method for constructing diarylmethanes. acs.orgresearchgate.net Dehydrogenative functionalization is another emerging area where the alcohol is temporarily oxidized in situ to an aldehyde, which then participates in coupling reactions before being reduced back, with water and hydrogen gas as the only byproducts. researchgate.net

C–I Bond Functionalization: The carbon-iodine bond is the most labile of the carbon-halogen bonds and is a cornerstone of cross-coupling chemistry (e.g., Suzuki, Sonogashira, Heck reactions). Future research will likely focus on developing novel coupling partners and catalytic systems that operate under milder conditions, expanding the range of complex structures that can be built from the iodo-substituted scaffold.

C–F Bond Activation: The activation of the strong carbon-fluorine bond is a significant challenge in organic chemistry but offers tremendous synthetic potential. mdpi.comresearchgate.net While typically requiring harsh conditions, research into transition-metal-catalyzed C–F activation is an active field. mdpi.combohrium.com Developing methods to selectively activate the C–F bond in the presence of a C–I bond would enable unprecedented synthetic sequences. Research has shown that transition metal complexes, often involving nickel or palladium, can promote C–F bond activation and functionalization. researchgate.netbohrium.com Metal-free approaches are also being explored, though they remain less common. mdpi.com Success in this area would allow for the late-stage introduction of functional groups at the fluorine position, dramatically increasing the synthetic versatility of fluoroaromatic building blocks.

| Functional Group | Reaction Type | Description | Significance |

|---|---|---|---|

| Hydroxyl (-OH) | Cross-Electrophile Coupling | Nickel-catalyzed reaction that cleaves the C-O bond for coupling with aryl halides. acs.orgresearchgate.net | Forms C-C bonds directly from alcohols, bypassing pre-functionalization steps. |

| Iodo (-I) | Transition-Metal Cross-Coupling | Serves as a reactive handle for Suzuki, Heck, Sonogashira, and other coupling reactions. | Enables the construction of complex molecular architectures. |

| Fluoro (-F) | C-F Bond Activation | Cleavage and functionalization of the C-F bond, typically using transition metal catalysts. mdpi.combohrium.com | A "final frontier" reaction that allows for late-stage functionalization of a typically inert bond. |

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Pathways

For a molecule like this compound, AI tools could be transformative in several ways:

Retrosynthetic Analysis: AI-driven retrosynthesis platforms can deconstruct a target molecule into simpler, commercially available precursors. pharmafeatures.comchemcopilot.com These tools can suggest multiple synthetic pathways, ranking them based on factors like cost, step count, and predicted yield, potentially uncovering non-intuitive or novel routes that a human chemist might overlook. pharmafeatures.comgrace.com

Reaction Outcome Prediction: A significant challenge in synthesis is the uncertainty of whether a planned reaction will work. ML models can predict the major product of a reaction, its potential yield, and even identify likely side products by learning from millions of documented experiments. mit.eduacs.orgrsc.org This predictive power minimizes trial-and-error experimentation, saving time and resources. sesjournal.comstanford.edu

Optimization of Reaction Conditions: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts. sesjournal.com Some advanced systems couple AI-driven planning with robotic automation to physically run and optimize reactions with minimal human intervention. pharmafeatures.com

Sustainable Route Design: Newer AI platforms are being designed to incorporate green chemistry principles. chemcopilot.com These tools can suggest pathways that use less hazardous solvents, avoid toxic reagents, and improve energy efficiency, directly addressing the goals outlined in Section 7.1. chemcopilot.com

Expansion into Diverse Functionalized Scaffolds and High-Value Chemical Targets

The true value of a building block like this compound lies in its potential to serve as a starting point for the synthesis of high-value chemical targets, particularly in medicinal chemistry and materials science. Halogenated compounds are of immense interest in drug discovery, as halogens can enhance pharmacological properties such as binding affinity, metabolic stability, and cell permeability. researchgate.netnih.gov

Future research will focus on leveraging the compound's unique functionality to create diverse molecular libraries for biological screening. The strategic, stepwise functionalization of its reactive sites could lead to novel classes of compounds. For example:

The iodo group can be used as an anchor for introducing a wide variety of substituents via cross-coupling reactions.

The hydroxyl group can be converted into ethers, esters, or other functionalities, or used as a directing group for ortho-lithiation.

The fluorine atom can be retained in the final product to modulate its electronic and pharmacological properties.

This multi-handle approach allows for the rapid generation of a library of complex, three-dimensional molecules from a single, versatile starting material. Such scaffolds are highly sought after in modern drug discovery, which is moving away from flat, aromatic structures toward more sp³-rich cores. nih.gov The development of efficient, selective, and diverse reactions starting from this compound could pave the way for the discovery of new therapeutic agents and advanced materials.

Q & A

Q. What are the optimal synthetic routes for (5-Fluoro-2-iodo-3-methylphenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and functional group introduction. For analogous halogenated phenylmethanols, a common approach is to start with a pre-substituted benzene derivative. For example, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) under controlled acidic conditions. Fluorination might employ a Balz-Schiemann reaction with diazonium tetrafluoroborate intermediates. The methanol group can be introduced via reduction of a carbonyl precursor (e.g., using NaBH₄ in ethanol). Key variables include temperature (0–25°C for iodination), stoichiometry of halogenating agents, and choice of reducing agents to avoid over-reduction. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What purification strategies are effective for isolating this compound, especially given its halogen substituents?

Methodological Answer: Due to the steric bulk and polarity of iodine and fluorine, a combination of techniques is recommended:

- Recrystallization : Use a solvent pair like dichloromethane/hexane to exploit differential solubility.

- Chromatography : Optimize mobile phase composition (e.g., 3:7 ethyl acetate/hexane) to resolve halogen-induced polarity differences. Monitor fractions via TLC with UV visualization.

- Distillation : Not typically advised due to thermal sensitivity of iodine substituents.

Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (integration of aromatic protons and -OH signals) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic proton splitting patterns (meta-fluoro and ortho-iodo coupling constants, J ~8–12 Hz for fluoro; ~0 Hz for iodine due to its weak spin-spin coupling).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic peaks for iodine (m/z 127/129).

- IR Spectroscopy : Detect O-H stretch (~3200–3400 cm⁻¹) and C-F/C-I vibrations (1000–1200 cm⁻¹ and ~500 cm⁻¹, respectively).

- X-ray Crystallography : Resolve steric effects of the 3-methyl group on crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance from the 3-methyl and 2-iodo groups?

Methodological Answer: Steric hindrance can slow nucleophilic substitution or coupling reactions. Strategies include:

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalysis : Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-couplings, with microwave irradiation to accelerate kinetics.

- Temperature Gradients : Perform stepwise heating (e.g., 50°C → 80°C) to balance reactivity and decomposition.

Monitor progress via in-situ FTIR or LC-MS to identify intermediates and adjust conditions dynamically .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected coupling constants in NMR)?

Methodological Answer: Contradictions often arise from dynamic effects or impurities. Steps include:

- Variable Temperature NMR : Assess conformational flexibility (e.g., hindered rotation around the C-I bond).

- 2D NMR (COSY, NOESY) : Confirm through-space interactions between the methyl group and adjacent substituents.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .

Q. What safety protocols are essential for handling this compound, given its halogen content?

Methodological Answer:

- Ventilation : Use fume hoods due to potential iodine vapor release.